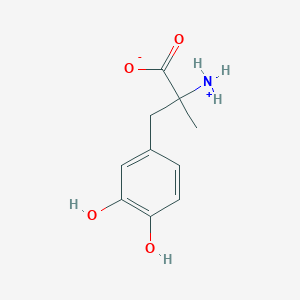

3-Hydroxy-alpha-methyl-DL-tyrosine

Description

Historical Context and Initial Research Perspectives on Amino Acid Derivatives

The study of amino acids and their derivatives is a cornerstone of biochemistry, tracing its roots back to the early 19th century with the discovery of the first amino acids like asparagine and cysteine. amerigoscientific.comacs.org Initially, research focused on identifying these fundamental building blocks of proteins and understanding their role in nutrition and basic metabolic processes. amerigoscientific.comnih.gov The classic Miller-Urey experiment in 1952, which demonstrated the spontaneous formation of amino acids from inorganic compounds under simulated early Earth conditions, further solidified their importance as the basic constituents of life. wikipedia.org

As biochemical knowledge deepened, the focus expanded from the 20 standard proteinogenic amino acids to their myriad derivatives. amerigoscientific.compressbooks.pub Scientists began to appreciate that simple modifications to an amino acid's structure—such as methylation, hydroxylation, or phosphorylation—could dramatically alter its function, creating molecules that act as signaling messengers, metabolic intermediates, and regulators of enzymatic activity. amerigoscientific.compressbooks.pub This realization opened a new frontier in biochemical research, where synthetic amino acid derivatives were created as tools to explore and manipulate biological pathways. mdpi.com The development of compounds like 3-Hydroxy-alpha-methyl-DL-tyrosine, also known as α-Methyl-DOPA, emerged from this context as researchers sought to create analogs that could interact with specific enzymes involved in metabolic pathways. nbinno.comnih.gov

Significance of this compound in Neurotransmitter Metabolism Studies

This compound has been a pivotal compound in the study of catecholamine metabolism. Catecholamines, a group of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), are synthesized from the amino acid L-tyrosine through a series of enzymatic steps. nih.govwikipedia.org The initial and rate-limiting step in this pathway is the conversion of tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH). nih.govdrugbank.com Subsequently, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). nih.govmybiosource.com

The scientific utility of this compound lies in its ability to inhibit these key enzymes. Early research in the 1960s demonstrated that it effectively inhibits aromatic amino acid decarboxylase, thereby reducing the synthesis of neurotransmitters like serotonin (B10506) and tyramine (B21549) from their precursor amino acids. nih.gov This inhibition of amine biosynthesis was a significant finding for researchers studying the physiological effects of these neurotransmitters. nih.gov

The compound and its stereoisomers, particularly the L-form (also known as metyrosine (B1676540) or α-methyl-p-tyrosine), are potent competitive inhibitors of tyrosine hydroxylase. drugbank.comwikipedia.orgnih.gov By competing with the natural substrate, tyrosine, these analogs block the production of L-DOPA and, consequently, all subsequent catecholamines. wikipedia.orgnih.gov This property has made this compound and related compounds invaluable tools for neuroscientists to investigate the role of the dopamine pathway in various physiological and pathological processes. nih.gov For instance, inhibiting tyrosine hydroxylase with these analogs has been used in research models to study the effects of dopamine depletion and to explore the pathogenesis of conditions like Parkinson's disease. nih.gov

Table 1: Research Findings on the Effect of α-Methyl-Tyrosine Derivatives on Catecholamine Synthesis

| Research Finding | Enzyme Targeted | Effect on Neurotransmitter Pathway | Reference(s) |

| Inhibition of aromatic amino acid decarboxylation. | Aromatic L-amino acid decarboxylase (AADC) | Decreased formation of serotonin and tyramine. | nih.gov |

| Competitive inhibition of tyrosine hydroxylation. | Tyrosine hydroxylase (TH) | Prevents the conversion of tyrosine to L-DOPA, reducing catecholamine levels. | wikipedia.orgnih.gov |

| Use as a research tool to study dopamine depletion. | Tyrosine hydroxylase (TH) | Abrogates LRRK2 G2019S mutation-induced dopamine neurodegeneration in models. | nih.gov |

| Potentiation of MDMA-induced serotonin depletion. | Aromatic L-amino acid decarboxylase (AADC) | Increases conversion of tyrosine to dopamine within serotonin terminals. | jneurosci.org |

Conceptual Framework: Amino Acid Analogs as Probes in Biological Systems

The use of this compound in research exemplifies a broader strategy in biochemistry: the use of amino acid analogs as probes to investigate biological systems. nih.govacs.org Amino acid analogs are molecules that are structurally similar to natural amino acids but possess modifications that alter their chemical properties or biological activity. nih.gov This structural mimicry allows them to interact with cellular machinery, such as enzymes and transporters, that normally recognize the natural amino acid. nih.govacs.org

These analogs serve several key purposes in research:

Enzyme Inhibition: Like this compound, many analogs act as enzyme inhibitors, allowing researchers to block specific metabolic steps and study the consequences. wikipedia.org This helps to elucidate the function of enzymes and the importance of metabolic pathways.

Probing Protein Structure and Function: Incorporating analogs into proteins can introduce novel properties. For example, photo-reactive analogs like photo-leucine can be used to identify protein-protein interactions within living cells. nih.gov

Investigating Cellular Processes: Fluorescently labeled amino acid sensors can be used to visualize the storage, transport, and utilization of amino acids within cells, providing insights into cellular homeostasis. acs.orgnih.gov

By designing and synthesizing a wide array of these molecular tools, scientists can dissect complex biological processes with high precision. nih.gov The study of how these analogs are processed or rejected by cellular systems also provides fundamental insights into the specificity and mechanisms of the enzymes and pathways involved in amino acid metabolism. nih.govacs.org

Table 2: Examples of Amino Acid Analogs Used as Biological Probes

| Amino Acid Analog | Natural Amino Acid Mimicked | Research Application | Reference(s) |

| Photo-leucine | Leucine | Identifying protein-protein interactions in living cells. | nih.gov |

| Thiazolidine-2-carboxylic acid | Proline | Used as a proline analog to study protein synthesizing systems. | nih.gov |

| L-Glu γ-methyl ester | Methionine | Can substitute for methionine in translation, used to study peptide synthesis. | nih.gov |

| NS560 | Pan-amino acid sensor | A fluorescent probe to visualize amino acid pools and localization in cells. | acs.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCSPKMFHVPWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970356 | |

| Record name | (+/-)-Methyldopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-40-3, 555-30-6, 555-29-3 | |

| Record name | (±)-Methyldopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyldopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyldopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tyrosine, 3-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Methyldopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-α-methyl-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-hydroxy-α-methyltyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDOPA ANHYDROUS, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TD13T99R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy Alpha Methyl Dl Tyrosine

Chemical Synthesis Pathways for 3-Hydroxy-alpha-methyl-DL-tyrosine and its Analogs

The chemical synthesis of this compound and its analogs often involves multi-step processes that require careful control of reaction conditions to achieve the desired molecular architecture. Key strategies include the introduction of the hydroxyl and methyl groups onto the tyrosine scaffold, as well as the formation of the amino acid backbone.

Hydroxylation and Methylation Processes in Amino Acid Synthesis

The introduction of a hydroxyl group onto the aromatic ring of a phenylalanine derivative is a critical step in the synthesis of this compound. This can be achieved through various hydroxylation methods. One common approach involves electrophilic aromatic substitution, where a protected phenylalanine derivative is treated with an electrophilic hydroxylating agent.

Methylation at the alpha-carbon of the amino acid is a key feature of this compound. This is often accomplished through the alkylation of an enolate intermediate derived from a protected amino acid precursor. For instance, a protected 3-hydroxyphenylalanine derivative can be treated with a strong base to form an enolate, which then reacts with a methylating agent like methyl iodide.

A plausible synthetic route, adapted from established methods for similar compounds, could involve the Strecker amino acid synthesis or the Bucherer-Bergs hydantoin (B18101) synthesis. nih.govmdpi.com These methods start from a ketone precursor, in this case, 3-hydroxyphenylacetone.

Strecker Synthesis: This method involves the reaction of 3-hydroxyphenylacetone with an amine (like ammonia) and a cyanide source (like potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. nih.govwikipedia.org

Bucherer-Bergs Reaction: This reaction involves the treatment of 3-hydroxyphenylacetone with ammonium (B1175870) carbonate and potassium cyanide to form a hydantoin intermediate. This hydantoin can then be hydrolyzed under acidic or basic conditions to yield this compound. nih.govnih.gov

| Synthetic Pathway | Starting Material | Key Intermediates | Final Product | Reference |

| Strecker Synthesis | 3-Hydroxyphenylacetone | α-Aminonitrile | This compound | nih.govwikipedia.org |

| Bucherer-Bergs Reaction | 3-Hydroxyphenylacetone | Hydantoin | This compound | nih.govnih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques for Isomeric Forms

Since this compound possesses a chiral center at the α-carbon, the synthesis of enantiomerically pure forms is often desired. This can be achieved through stereoselective synthesis or by resolving the racemic mixture.

Stereoselective Synthesis: Asymmetric synthesis aims to directly produce a single enantiomer. This can be accomplished by using chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For example, a chiral auxiliary can be attached to a glycine (B1666218) enolate equivalent, which is then alkylated with 3-hydroxybenzyl bromide, followed by methylation. Subsequent removal of the auxiliary would yield the enantiomerically enriched amino acid.

Another approach is the use of chiral phase-transfer catalysts in alkylation reactions. These catalysts can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer.

Chiral Resolution: Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers. For tyrosine derivatives, resolution via crystallization-induced asymmetric transformation (CIAT) has been reported, where one enantiomer selectively crystallizes from a solution while the other enantiomer in solution is racemized and eventually also crystallizes as the desired enantiomer. mdpi.com

Enzymatic resolution is another powerful technique. Enzymes such as lipases can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.comnih.gov For example, a racemic ester of this compound could be treated with a lipase, which would selectively hydrolyze one of the enantiomeric esters, allowing for the separation of the resulting acid and the unreacted ester.

| Resolution Technique | Principle | Example Application | Reference |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Resolution of racemic phenylalanine derivatives with tartaric acid. | mdpi.com |

| Crystallization-Induced Asymmetric Transformation (CIAT) | In-situ racemization and selective crystallization of one enantiomer. | Preparation of L-Tyrosine and L-DOPA. | mdpi.com |

| Enzymatic Resolution | Enantioselective enzymatic transformation of one enantiomer. | Lipase-catalyzed hydrolysis or transesterification of racemic esters. | mdpi.comnih.gov |

Utilization of Specific Catalysts in Derivatization

Catalysts play a crucial role in the efficient and selective derivatization of this compound and its precursors. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for modifying the aromatic ring. nih.govrsc.orgrsc.orgnih.gov These reactions can be used to introduce a variety of substituents, enabling the synthesis of a diverse library of analogs.

Palladium-catalyzed C-H activation is an emerging strategy for the direct functionalization of the aromatic ring, avoiding the need for pre-functionalized starting materials. nih.govrsc.orgrsc.orgnih.gov Amine-directed palladium-catalyzed C-H halogenation of phenylalanine derivatives has been reported, which could be a potential route for introducing halogens onto the aromatic ring of this compound, which can then be further functionalized. nih.gov

Iodine-catalyzed oxidative cross-coupling reactions can be employed for the formation of C-N bonds, which could be useful for synthesizing derivatives with modified side chains. rsc.org

Biotechnological and Enzymatic Approaches to this compound Production

Biotechnological methods offer a promising alternative to chemical synthesis, often providing higher stereoselectivity and milder reaction conditions. These approaches utilize microorganisms or isolated enzymes to produce the desired amino acid.

Microbial Fermentation Techniques in Amino Acid Compound Synthesis

Microbial fermentation is a well-established technology for the large-scale production of various amino acids. nih.govfrontiersin.org Strains of bacteria, such as Corynebacterium glutamicum and Escherichia coli, are commonly used as cell factories for amino acid production. nih.govnih.govfrontiersin.org Through metabolic engineering, these microorganisms can be modified to overproduce specific amino acids.

For the production of this compound, a strategy could involve engineering a host strain to:

Overproduce the precursor L-phenylalanine or L-tyrosine.

Express a hydroxylase enzyme capable of introducing a hydroxyl group at the 3-position of the aromatic ring.

Express a methyltransferase that can methylate the alpha-carbon.

Metabolic engineering of Corynebacterium glutamicum has achieved high titers for aromatic amino acids, with shikimate production reaching up to 141 g/L in optimized processes. mdpi.com This demonstrates the potential for developing efficient microbial production platforms for derivatives like this compound.

| Microorganism | Target Product | Key Engineering Strategies | Reported Titer | Reference |

| Corynebacterium glutamicum | Shikimate | Knockout of bypass genes, overexpression of rate-limiting enzymes. | 141 g/L | mdpi.com |

| Corynebacterium glutamicum | L-Glutamate | Strain engineering and optimized fermentation conditions. | >100 g/L | frontiersin.org |

| Escherichia coli | Aromatic Amino Acids | Metabolic engineering of the shikimate pathway. | Varies | nih.gov |

Enzyme-Catalyzed Conversions and Hydroxylation Reactions

The use of isolated enzymes offers a highly specific and selective approach to the synthesis of this compound. Hydroxylase enzymes are of particular interest for introducing the hydroxyl group onto the aromatic ring.

Tyrosine hydroxylase is an enzyme that naturally catalyzes the conversion of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine). wikipedia.orgnih.gov While its primary substrate is tyrosine, it has been shown to have some activity on other phenylalanine derivatives. wikipedia.orgnih.gov It is plausible that tyrosine hydroxylase or a mutated variant could catalyze the hydroxylation of alpha-methyl-phenylalanine to produce this compound. Studies have shown that α-methyl-p-tyrosine can act as an inhibitor of tyrosine hydroxylase, indicating that α-methylated tyrosine derivatives can interact with the enzyme's active site. medchemexpress.comnih.gov

Monooxygenases, such as those found in Rhodococcus species, are another class of enzymes known to catalyze the hydroxylation of a wide range of aromatic compounds. nih.govnih.govmdpi.com These enzymes could potentially be used in whole-cell or isolated enzyme systems to hydroxylate an alpha-methyl-phenylalanine precursor. Rhodococcus strains are known for their ability to degrade various aromatic hydrocarbons, often through initial hydroxylation steps. nih.gov

| Enzyme Class | Enzyme Example | Substrate | Product | Potential Application | Reference |

| Aromatic Amino Acid Hydroxylases | Tyrosine Hydroxylase | L-Tyrosine | L-DOPA | Hydroxylation of alpha-methyl-phenylalanine | wikipedia.orgnih.gov |

| Monooxygenases | Cytochrome P450s from Rhodococcus | Aromatic Compounds | Hydroxylated Aromatics | Hydroxylation of alpha-methyl-phenylalanine | nih.govnih.gov |

Radiochemical Synthesis of Labeled this compound Derivatives for Tracer Studies

The development of radiolabeled derivatives of this compound, also known as α-methyl-m-tyrosine, has been pivotal for advancing tracer studies in medical imaging and metabolic research. These synthetic methodologies involve the incorporation of radionuclides or stable isotopes to enable the visualization and tracking of the compound's behavior in biological systems.

Incorporation of Radionuclides for Imaging and Biodistribution Research

Radiolabeled analogs of α-methyl-m-tyrosine are crucial for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These tracers allow for the study of amino acid transport and metabolism, which are often upregulated in pathological conditions such as cancer.

Fluorine-18 (B77423) (¹⁸F) Labeling: L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) is a significant PET tracer developed for tumor imaging. nih.gov The synthesis involves replacing the iodine-123 in 3-[¹²³I]-L-α-methyl-tyrosine ([¹²³I]IMT), a SPECT tracer, with the positron-emitting radionuclide ¹⁸F. nih.gov [¹⁸F]FAMT has demonstrated high specificity for malignant tumors due to its selective transport via the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells. nih.govsnmjournals.org Clinical research has shown that [¹⁸F]FAMT PET can be valuable in diagnosing various cancers, including oral, lung, and esophageal cancers, and in differentiating malignant lesions from inflammation. nih.govfrontiersin.org

Biodistribution studies of ¹⁸F-labeled α-methyl tyrosine (FMT) in healthy volunteers have shown that the percentage of injected dose in the brain ranges from 2.8% to 4.9%. nih.gov A significant portion, approximately 50% of the injected dose, is excreted in the urine within 60 minutes, with about 86.6% being unmetabolized FMT. nih.gov In patients with brain tumors, FMT PET provides high-contrast images, with tumor standardized uptake values (SUV) being significantly higher than in normal cortical areas. nih.govsnmjournals.org

Carbon-11 (B1219553) (¹¹C) Labeling: While less common for α-methyl-m-tyrosine itself, carbon-11 is a widely used radionuclide for labeling amino acids in PET imaging. nih.gov The short half-life of ¹¹C (20 minutes) necessitates an on-site cyclotron. nih.govsnmjournals.org The synthesis of ¹¹C-labeled amino acids, such as L-[methyl-¹¹C]methionine (¹¹C-MET), often involves the methylation of a precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov These methods could theoretically be adapted for the synthesis of ¹¹C-labeled α-methyl-m-tyrosine.

Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) Labeling: 3-[¹²³I]-L-α-methyl-tyrosine ([¹²³I]IMT) was one of the earlier amino acid tracers developed for SPECT imaging and showed utility in tumor imaging with low brain background. nih.gov For preclinical research, iodine-125, a longer-lived isotope, is used. Studies with ³-[¹²⁵I]iodo-alpha-methyl-L-tyrosine ([¹²⁵I]IMT) have been conducted to investigate its pharmacokinetics and transport mechanisms in cancer cell lines. nih.gov Research has shown that [¹²⁵I]IMT uptake is mediated by amino acid transporters, and its accumulation can be influenced by inhibitors of these transporters. nih.gov

Below is an interactive table summarizing key radionuclides used in labeling α-methyl-tyrosine derivatives and their applications.

| Radionuclide | Labeled Compound | Imaging Modality | Key Research Findings |

| Fluorine-18 (¹⁸F) | L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) | PET | High specificity for malignant tumors via LAT1 transport; useful for diagnosing various cancers and differentiating from inflammation. nih.govsnmjournals.orgfrontiersin.org |

| Carbon-11 (¹¹C) | L-[methyl-¹¹C]methionine (used as an example) | PET | Well-established for amino acid PET imaging, but short half-life requires an on-site cyclotron. nih.govnih.govsnmjournals.org |

| Iodine-123 (¹²³I) | 3-[¹²³I]-L-α-methyl-tyrosine ([¹²³I]IMT) | SPECT | Useful for tumor imaging with low brain-background. nih.gov |

| Iodine-125 (¹²⁵I) | 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine ([¹²⁵I]IMT) | Preclinical Research | Used to study pharmacokinetics and transport mechanisms in cancer cells. nih.gov |

Synthesis of Deuterated Analogs for Metabolic Pathway Elucidation

The synthesis of deuterated analogs of α-methyl-m-tyrosine is a powerful tool for elucidating its metabolic pathways. By replacing one or more hydrogen atoms with deuterium (B1214612) (²H or D), researchers can track the molecule's fate in the body using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

The introduction of deuterium can have a kinetic isotope effect, often leading to slower metabolism compared to the non-deuterated compound. nih.gov This property can be exploited to study metabolic processes in detail. For instance, a GC-MS method has been developed to determine both labeled and unlabeled tyrosine and α-methyltyrosine in biological samples. nih.gov This allows for the simultaneous measurement of the administered deuterated compound and its metabolites.

The synthesis of specifically deuterated tyrosine and phenylalanine derivatives has been reported, with deuterium labels at the α and/or β carbons. These labeled compounds can be synthesized in high yield and resolved enzymatically to obtain specific enantiomers. Biocatalytic approaches using enzymes like α-oxo-amine synthase have also emerged for the site- and stereoselective incorporation of deuterium into α-amino acids from D₂O. nih.gov

Studies using deuterated α-methyl-p-tyrosine have been conducted to investigate its metabolism and distribution. nih.gov These studies have revealed that factors such as disease states can alter the levels of the drug and its metabolites in various tissues. nih.gov For example, in diabetic rats, the concentrations of α-methyl-p-tyrosine and its metabolite α-methyl DOPA were found to be significantly lower in certain brain regions and plasma compared to control animals. nih.gov

The following table presents examples of deuterated tyrosine analogs and their research applications.

| Deuterated Analog | Research Application | Key Findings |

| [α-²H₁]tyrosine | Synthesis of labeled peptides | Deuterium label was stable under synthetic conditions. |

| [α,β,β-²H₃]tyrosine | Synthesis of labeled peptides | Successfully incorporated into vasopressin analogues for structural studies. |

| Deuterated α-methyl-p-tyrosine | Metabolic studies in disease models | Revealed altered drug metabolism and distribution in diabetic rats. nih.gov |

| α-²H amino acids | General metabolic and pharmaceutical research | Can exhibit a kinetic isotope effect, leading to slower metabolism and longer half-lives. nih.gov |

Mechanistic Investigations of 3 Hydroxy Alpha Methyl Dl Tyrosine at the Molecular and Cellular Level

Inhibition of Tyrosine Hydroxylase by 3-Hydroxy-alpha-methyl-DL-tyrosine

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govwikipedia.org The regulation of this enzyme is a critical control point for the production of dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). While the primary mechanism of alpha-methyldopa is not considered to be direct TH inhibition, some studies have indicated that it can influence the activity of this enzyme. For instance, research on rat striatal slices demonstrated that alpha-methyldopa can decrease tissue levels of dopamine by inhibiting tyrosine hydroxylase activity. nih.gov

Competitive Binding Mechanisms with Substrate Tyrosine

The S-enantiomer of methyldopa (B1676449) is more recognized as a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), where it competes with the natural substrate L-DOPA. nih.govwikipedia.orgnewdrugapprovals.org However, studies suggesting direct action on tyrosine hydroxylase imply a competitive interaction at the substrate binding site. In experiments using L-3,5-3H-tyrosine as the substrate, alpha-methyldopa was found to decrease the formation of both tritiated water (3-H-H2O) and tritiated dopamine (3-H-DA), which suggests it interferes with the hydroxylation of tyrosine. nih.gov This inhibitory effect was observed at concentrations similar to those found in vivo after systemic administration, indicating a potential competitive mechanism against the natural substrate, L-tyrosine. nih.gov

Impact on Catecholamine Biosynthesis Pathway Regulation (Dopamine, Norepinephrine, Epinephrine)

Alpha-methyldopa disrupts the catecholamine biosynthesis pathway through a multi-faceted approach, leading to a net reduction in the tissue concentrations of serotonin (B10506), dopamine, norepinephrine, and epinephrine. drugbank.com

Inhibition of DOPA Decarboxylase: As a competitive inhibitor of DOPA decarboxylase, alpha-methyldopa reduces the conversion of L-DOPA to dopamine, thereby slowing a key step in the synthesis pathway. nih.govnewdrugapprovals.orgpharmaguideline.com

Formation of False Neurotransmitters: This is considered a primary mechanism of action. biolife-publisher.it Alpha-methyldopa acts as a prodrug that is metabolized by the very pathway it disrupts. drugbank.com It is converted by DOPA decarboxylase into alpha-methyldopamine, and subsequently, by dopamine β-hydroxylase into alpha-methylnorepinephrine. wikipedia.orgbiolife-publisher.it This alpha-methylnorepinephrine is termed a "false neurotransmitter" because it is stored in synaptic vesicles, displacing and replacing the endogenous neurotransmitter norepinephrine. biolife-publisher.itwikipedia.orgnih.gov Upon neuronal stimulation, this less potent alpha-methylnorepinephrine is released, resulting in a weaker signal at the synapse. biolife-publisher.it

Direct Tyrosine Hydroxylase Inhibition: As noted, some evidence suggests a direct inhibition of tyrosine hydroxylase, which would reduce the production of L-DOPA, the precursor for all catecholamines. nih.gov

The metabolic cascade of alpha-methyldopa is summarized in the table below.

| Precursor/Compound | Enzyme | Metabolite |

| This compound | DOPA Decarboxylase (AADC) | Alpha-methyldopamine |

| Alpha-methyldopamine | Dopamine β-hydroxylase (DBH) | Alpha-methylnorepinephrine |

| Alpha-methylnorepinephrine | Phenylethanolamine N-methyltransferase (PNMT) | Alpha-methylepinephrine |

This table illustrates the metabolic conversion of this compound into its active metabolites within the catecholamine synthesis pathway. wikipedia.orgdrugbank.combiolife-publisher.itnih.gov

Effects on Tyrosine Hydroxylase Activity and Enzyme Kinetics

While specific kinetic data for the inhibition of tyrosine hydroxylase by alpha-methyldopa is not extensively detailed in the literature, its interaction with DOPA decarboxylase (DDC) has been characterized. In one study, the reaction of DDC with alpha-methyldopa was shown to have a catalytic constant (kcat) of 5.68 min⁻¹ and a Michaelis constant (Km) of 45 µM. nih.gov The study also found that this reaction leads to a time- and concentration-dependent inactivation of the enzyme. nih.gov

Interactions of this compound with Neurotransmitter Signaling Pathways

The ultimate effect of alpha-methyldopa is the modulation of neurotransmitter signaling, stemming from its interference with catecholamine synthesis and its conversion to pharmacologically active metabolites.

Modulation of Dopaminergic Pathways in Research Models

Alpha-methyldopa significantly modulates dopaminergic pathways, which are crucial for processes like movement and motivation. wikipedia.org The primary mechanism for this modulation is the reduction of dopamine synthesis. wikipedia.org This occurs both through the inhibition of DOPA decarboxylase, which reduces the conversion of L-DOPA to dopamine, and through the potential direct inhibition of tyrosine hydroxylase. nih.govnewdrugapprovals.org

The compound's own metabolite, alpha-methyldopamine, is a "false" dopaminergic transmitter, which can be stored and released, further altering the normal signaling within dopaminergic systems like the nigrostriatal pathway. biolife-publisher.itnih.gov Studies in rat models have confirmed that administration of alpha-methyldopa leads to a decrease in the levels of dopamine in the striatum, a key region for motor control. nih.gov

Influence on Adrenergic Receptor Systems

The most significant pharmacological action of this compound is mediated through its influence on adrenergic receptor systems. nih.govpatsnap.com This influence is not exerted by the parent compound itself, but by its active metabolites. drugbank.com

The key metabolite, alpha-methylnorepinephrine, acts as a potent and selective agonist at presynaptic alpha-2 (α2) adrenergic receptors, particularly within the central nervous system. wikipedia.orgnih.govjacc.orgnih.gov These α2-receptors are inhibitory autoreceptors on presynaptic nerve terminals; when activated, they reduce the further release of norepinephrine. youtube.comyoutube.com By stimulating these central α2-receptors, alpha-methylnorepinephrine decreases sympathetic outflow from the brainstem, leading to reduced peripheral vascular resistance. drugbank.compatsnap.com

| Compound | Receptor Type | Relative Potency |

| Alpha-methylepinephrine | Alpha-2 (α2) | As potent as norepinephrine |

| Alpha-methylepinephrine | Beta (β) | More potent than epinephrine or norepinephrine |

| Alpha-methylepinephrine | Alpha-1 (α1) | Less potent than epinephrine or norepinephrine |

This table summarizes the receptor binding profile of alpha-methylepinephrine, a metabolite of this compound, based on radioligand binding studies. nih.gov

Studies on Central Nervous System Catecholamine Dynamics

This compound, a synthetic amino acid analogue, exerts a significant influence on the dynamics of catecholamines within the central nervous system (CNS). Its primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. wikipedia.orgwikipedia.org By competing with the natural substrate, L-tyrosine, this compound effectively reduces the production of these key neurotransmitters. wikipedia.org This inhibitory action leads to a measurable decrease in the levels of catecholamines and their metabolites in the brain.

Furthermore, research in animal models has provided more detailed insights into the regional effects of catecholamine depletion. In rats, the administration of AMPT drastically reduced norepinephrine levels in various brain regions, including the pons-medulla, brainstem, hypothalamus, hippocampus, and frontal cortex. nih.gov Interestingly, this reduction in noradrenergic activity was associated with an increase in the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), suggesting an inhibitory interaction between the noradrenergic and serotoninergic systems in the brain. nih.gov

Local administration of AMPT directly into specific brain regions, such as the nucleus accumbens and dorsal striatum, has been used to study the role of newly synthesized versus storage pools of dopamine. nih.gov These studies have shown that inhibiting local dopamine synthesis can significantly reduce extracellular dopamine levels, with varying effects in different brain areas. nih.gov Such research is crucial for understanding the dynamic regulation of neurotransmitter release and its implications for conditions like drug addiction and Parkinson's disease.

The ability of alpha-methylated tyrosine analogues to disrupt catecholamine homeostasis has also been explored in the context of neurological trauma. In a murine model of traumatic brain injury (TBI), treatment with alpha-methyltyrosine was found to attenuate the acute increases in cardiovascular reactivity and improve behavioral outcomes. nih.gov This suggests that the surge in catecholamine synthesis following TBI contributes to its adverse consequences, and that inhibiting this process may have therapeutic potential. nih.gov

Table 1: Effects of Alpha-Methyl-p-Tyrosine (AMPT) on Catecholamine Metabolites in Humans

| Parameter | Baseline (mean ± SD) | Post-AMPT (mean ± SD) | Percent Reduction | Reference |

|---|---|---|---|---|

| Plasma HVA (ng/mL) | 13.1 ± 4.5 | 3.9 ± 1.8 | 70% | nih.gov |

| Plasma MHPG (ng/mL) | 3.6 ± 0.7 | 1.8 ± 0.5 | 50% | nih.gov |

HVA: Homovanillic Acid; MHPG: 3-methoxy-4-hydroxyphenylethyleneglycol. Data from a study in drug-free depressed patients.

Role of this compound in Amino Acid Transport Systems

Beyond its effects on catecholamine synthesis, this compound and its analogues are also substrates for amino acid transport systems, which govern their entry into cells. The primary transporter involved in this process is the L-type amino acid transporter 1 (LAT1), a component of the system L transport system.

Investigation of L-Amino Acid Transporter (LAT1) Interactions

LAT1 is an amino acid transporter that is often overexpressed in malignant tumors to meet their high demand for essential amino acids for growth and proliferation. nih.govnih.gov This has made LAT1 a target for both diagnostic imaging and therapeutic interventions in oncology. Alpha-methylated amino acid analogues, such as this compound, have shown a high affinity and selectivity for LAT1. nih.govsnmjournals.org

Studies using radiolabeled analogues like 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine ([¹²⁵I]IMT) and 3-[¹⁸F]-fluoro-L-alpha-methyl-tyrosine ([¹⁸F]FAMT) have been instrumental in characterizing this interaction. nih.govnih.gov Research has demonstrated that the alpha-methyl group is a key structural feature that confers selectivity for LAT1 over other transporters like LAT2. snmjournals.org While natural amino acids like L-tyrosine are transported by both LAT1 and LAT2, the alpha-methylated versions are preferentially transported by LAT1. snmjournals.org

Kinetic studies have quantified the affinity of these analogues for LAT1. For instance, the Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity, has been determined for several alpha-methylated tyrosine derivatives. These studies indicate that neither the alpha-methylation nor the addition of a halogen at the 3-position is an obstacle for transport via LAT1. nih.gov In fact, the affinity of 3-iodo-alpha-methyl-L-tyrosine for LAT1 is even higher than that of the natural parent amino acid, tyrosine. nih.gov

The interaction with LAT1 is a competitive one, as demonstrated by the ability of these analogues to inhibit the uptake of other LAT1 substrates, such as L-leucine. snmjournals.org Furthermore, these compounds induce the efflux of preloaded LAT1 substrates, confirming that they are indeed transported into the cell by LAT1 and participate in the amino acid exchange mechanism characteristic of this transporter. nih.gov

Table 2: Kinetic Parameters of Tyrosine Analogues for Human LAT1

| Compound | Km (μM) | Reference |

|---|---|---|

| L-Tyrosine | 29.0 ± 5.1 | nih.gov |

| 3-[¹²⁵I]iodo-L-tyrosine (3-I-Tyr) | 12.6 ± 6.1 | nih.gov |

| 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine ([¹²⁵I]IMT) | 22.6 ± 4.1 | nih.gov |

| 3-[¹⁴C]-fluoro-L-alpha-methyl-tyrosine ([¹⁴C]FAMT) | 72.7 | nih.gov |

Km: Michaelis-Menten constant. A lower Km value indicates a higher affinity of the compound for the transporter.

Studies on Cellular Uptake Mechanisms in Specific Cell Types

The LAT1-mediated transport of this compound analogues has been investigated in various cell types, with a particular focus on cancer cells due to the high expression of LAT1 in these cells. nih.govnih.gov In human glioblastoma cells and small-cell lung cancer cells, the uptake of radiolabeled alpha-methylated tyrosine analogues is rapid and largely attributable to amino acid transport activity, with the L-system being the most significant contributor. nih.govnih.govrug.nl Knockdown of LAT1 expression using siRNA has been shown to markedly reduce the transport of these analogues into tumor cells, confirming the crucial role of this transporter. nih.gov

The uptake mechanism is not limited to cancer cells. Studies in human monocyte-macrophages (HMMs) have shown that these immune cells also take up 3-iodo-alpha-methyl-L-tyrosine, primarily through a sodium-independent, L-like amino acid transport system. nih.gov Interestingly, the activation of these macrophages with lipopolysaccharide (LPS) significantly increases the uptake of the tracer, suggesting a potential role for this transport system in the metabolic changes associated with immune cell activation. nih.gov

The specificity of these analogues for LAT1 is a key factor in their use as imaging agents in positron emission tomography (PET) for the detection of malignant tumors. nih.gov The high tumor-to-background ratio observed with tracers like [¹⁸F]FAMT is a direct consequence of their selective uptake by the overexpressed LAT1 in cancer cells, with minimal uptake in surrounding healthy tissues. nih.gov This high specificity allows for the differentiation of malignant tumors from benign lesions and inflammatory processes. nih.gov

Preclinical Research Applications and Biological Models Utilizing 3 Hydroxy Alpha Methyl Dl Tyrosine

Neuropharmacological Research Models Employing 3-Hydroxy-alpha-methyl-DL-tyrosine

The unique pharmacological profile of this compound and its analogs has made them valuable tools in neuropharmacological studies. By modulating the synthesis of key neurotransmitters, these compounds allow researchers to probe the intricate workings of the nervous system.

Studies on Altered Neurotransmitter Levels in Animal Models

A significant body of preclinical research has utilized α-methyl-tyrosine derivatives to investigate the consequences of altered neurotransmitter levels. The para-isomer, α-methyl-p-tyrosine (AMPT), is a well-established inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine (B1211576) and norepinephrine (B1679862). wikipedia.orgwikipedia.orgwikipedia.org Administration of AMPT in animal models, primarily rats, leads to a discernible reduction in the levels of these crucial neurotransmitters in various brain regions. nih.govnih.gov

For instance, studies have shown that systemic administration of AMPT significantly decreases dopamine and norepinephrine concentrations in the nucleus accumbens and dorsal striatum of freely moving rats. nih.gov This effect is foundational for creating animal models that mimic conditions of catecholamine depletion, allowing for the study of the behavioral and physiological consequences. Research has demonstrated that inhibiting catecholamine synthesis with α-methyl-p-tyrosine can lead to a marked reduction in baseline extracellular noradrenaline in the rat hippocampus.

While much of the research has focused on the para-isomer, studies involving the meta-isomer, this compound (α-methyl-m-tyrosine), have also been conducted. For example, research in irradiated rats demonstrated that α-methyl-m-tyrosine caused a significant decrease in noradrenaline stores in both the heart and the brain. This highlights the compound's ability to influence catecholamine levels, a key aspect of its utility in neuropharmacological research.

A study on the effects of inhibiting catecholamine synthesis with alpha-methyl-p-tyrosine (alpha-MPT) in rats revealed a significant reduction in endogenous noradrenaline (NA) levels across all examined cortical regions and the neostriatum after acute treatment. nih.gov Dopamine (DA) levels were also decreased in areas with dense dopaminergic innervation. nih.gov Interestingly, serotonin (B10506) and 5-HIAA levels were either unchanged or increased. nih.gov

| Compound | Model Organism | Key Findings | Reference |

| α-methyl-p-tyrosine (AMPT) | Rats | Reduced dopamine output in the nucleus accumbens and dorsal striatum. | nih.gov |

| α-methyl-p-tyrosine (AMPT) | Rats | Significantly reduced endogenous noradrenaline levels in various cortical regions and the neostriatum. | nih.gov |

| α-methyl-m-tyrosine | Irradiated Rats | Caused a strong discharge of noradrenaline storage in the heart and brain. |

Investigating Neurodegenerative and Neuropsychiatric Disorder Mechanisms

The ability of α-methyl-tyrosine compounds to deplete catecholamines has made them relevant in models of neurodegenerative and neuropsychiatric disorders where these neurotransmitter systems are implicated. For example, because the loss of dopaminergic neurons is a hallmark of Parkinson's disease, α-methyl-p-tyrosine has been used to create animal models that exhibit some of the neurochemical and motor deficits associated with this condition. nih.gov A study developed a provocative test for the preclinical diagnosis of Parkinson's disease in animal models using intranasal administration of α-methyl-p-tyrosine methyl ester (αMPTME), a reversible inhibitor of dopamine synthesis. nih.gov

Furthermore, research has explored the use of α-methyl-p-tyrosine in models of traumatic brain injury (TBI). nih.gov Studies in mice have shown that TBI induces a significant increase in central and circulating catecholamines, and that inhibition of catecholamine synthesis with α-methyl-p-tyrosine can improve cardiovascular and behavioral outcomes. nih.gov This suggests a potential therapeutic application for compounds that modulate catecholamine synthesis in the context of acute brain injury. nih.gov The applications of α-methyl-tyrosine have also been explored in models of Huntington's disease, dystonia, and dyskinesia. researchgate.netpsychiatryonline.org

Research into Sympathetic Nervous System Function

The sympathetic nervous system, which relies heavily on catecholamines for signaling, is a key area of investigation using α-methyl-tyrosine compounds. By inhibiting catecholamine synthesis, researchers can study the role of the sympathetic nervous system in various physiological processes, including the regulation of blood pressure and heart rate. wikipedia.org Traumatic brain injury is known to activate the sympathetic nervous system, leading to increased cardiovascular reactivity. nih.gov The use of α-methyl-p-tyrosine in a murine model of TBI demonstrated that inhibiting catecholamine synthesis blocked the injury-induced increases in blood pressure and cardiac reactivity. nih.gov This underscores the compound's utility in dissecting the contribution of the sympathetic nervous system to the pathophysiology of various conditions.

Cellular and Tissue-Level Studies with this compound

In addition to its applications in whole-animal models, this compound and its analogs are employed in cellular and tissue-level research to understand their effects on fundamental biological processes.

Effects on Protein Synthesis and Cellular Metabolism in vitro

Research has indicated that isomers of tyrosine, such as m-tyrosine, can be misincorporated into cellular proteins. This process, which can be inhibited by cycloheximide, suggests an interaction with the protein synthesis machinery. In vitro translation systems have shown that m-tyrosine can be incorporated into proteins, potentially through the action of L-phenylalanine-tRNA synthetase. This misincorporation could lead to altered protein function and cellular toxicity, providing a potential mechanism for the cytotoxic effects observed with some oxidized amino acids.

A study on the interaction of 3-fluoro-l-α-methyl-tyrosine (FAMT) with amino acid transporters revealed that the α-methyl group is a key moiety for its selectivity for L-type amino acid transporter 1 (LAT1), which is highly upregulated in cancer cells. snmjournals.org This suggests that the α-methyl group of this compound could influence its transport into cells and subsequent metabolic fate.

Research on Melanin (B1238610) Production Inhibition in Experimental Systems

The biosynthesis of melanin, the primary pigment in human skin, hair, and eyes, is a complex process that can be modulated by various compounds. Tyrosinase is a key enzyme in this pathway, and its inhibition is a major strategy for developing skin-lightening agents. nih.gov While direct studies on this compound are limited, research on related compounds provides insights into its potential role in melanin synthesis.

It has been demonstrated that α-methyl-p-tyrosine can inhibit the production of melanin. wikipedia.org In vitro studies using human uveal melanocytes have shown that α-methyl-p-tyrosine can effectively inhibit latanoprost-induced melanogenesis. medchemexpress.com Other research has shown that D-tyrosine, another tyrosine analog, can reduce melanin content in human melanoma cells by competitively inhibiting tyrosinase activity. researchgate.net These findings suggest that α-methylated tyrosine derivatives, including this compound, could potentially interfere with melanin production, making them subjects of interest in dermatological and cosmetic research.

| Compound | Experimental System | Observed Effect | Reference |

| m-tyrosine | In vitro translation system | Misincorporation into proteins. | |

| 3-fluoro-l-α-methyl-tyrosine (FAMT) | Mammalian cell lines | Selective transport by L-type amino acid transporter 1 (LAT1). | snmjournals.org |

| α-methyl-p-tyrosine | Human uveal melanocytes | Inhibition of latanoprost-induced melanogenesis. | medchemexpress.com |

| D-tyrosine | Human MNT-1 melanoma cells | Reduction of melanin content via competitive inhibition of tyrosinase. | researchgate.net |

Investigations of AMPA Receptor Modulation in Neural Tissues

A review of scientific literature indicates that this compound, chemically known as α-methyldopa, is not a standard tool for the direct investigation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulation. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission throughout the central nervous system. wikipedia.orgnih.gov Their function is crucial for synaptic plasticity, the cellular mechanism underlying learning and memory. wikipedia.org Research into AMPA receptor modulation typically involves specific agonists, antagonists, and allosteric modulators designed to interact directly with the receptor complex. nih.gov The primary mechanism of this compound involves interference with the catecholamine biosynthetic pathway, a separate neurotransmitter system from the glutamatergic system where AMPA receptors are key players. wikipedia.orgnih.gov

Application of this compound in Metabolic Pathway Research

This compound serves as a significant tool in metabolic pathway research, primarily due to its structural similarity to the amino acid L-DOPA (3,4-dihydroxyphenylalanine). biolife-publisher.itdrugbank.com As an analog of a natural metabolic precursor, it is processed by enzymes within the catecholamine synthesis pathway, allowing researchers to study the effects of disrupting this critical process. biolife-publisher.it Its primary application in this context is to function as an inhibitor and a metabolic probe, leading to the formation of altered neurochemicals and providing insights into the regulation of neurotransmitter synthesis. wikipedia.orgbiolife-publisher.it

The L-isomer of this compound (methyldopa) is a classic example of a compound used to disrupt the metabolic pathway originating from the amino acid L-tyrosine. examine.com The catecholamine pathway begins with the conversion of L-tyrosine to L-DOPA, which is then converted to dopamine, norepinephrine, and epinephrine (B1671497). wikipedia.org

This compound disrupts this sequence in two significant ways:

False Neurotransmitter Formation: The compound itself is a substrate for DOPA decarboxylase and is metabolized within the neuron. biolife-publisher.it It is converted to α-methyldopamine, which is then converted by the enzyme dopamine beta-hydroxylase to α-methylnorepinephrine. wikipedia.orgbiolife-publisher.it This end-product, α-methylnorepinephrine, acts as a "false neurotransmitter." biolife-publisher.it It is stored in synaptic vesicles and released like endogenous norepinephrine, but it is a more potent agonist of presynaptic α2-adrenergic receptors. wikipedia.orgnih.gov Stimulation of these inhibitory autoreceptors leads to a significant reduction in the release of actual norepinephrine, thereby disrupting normal sympathetic nerve signaling. nih.govdrugbank.com

Table 1: Disruption of Amino Acid Metabolism by this compound

| Enzyme/Process | Substrate(s) | Action of this compound | Metabolic Consequence |

|---|---|---|---|

| Aromatic L-amino acid decarboxylase (DOPA Decarboxylase) | L-DOPA | Competitive Inhibition | Reduced synthesis of Dopamine. wikipedia.orgwikipedia.org |

| Catecholamine Synthesis Pathway | L-DOPA | Acts as a substrate | Formation of α-methylnorepinephrine. biolife-publisher.it |

The use of isotopically labeled this compound has been instrumental in tracing its metabolic fate and identifying its primary metabolites in biological systems. Studies employing 14C-labelled L-α-methyldopa in human subjects have provided detailed quantitative data on its absorption, metabolism, and excretion. nih.govahajournals.org

Following administration, a portion of the compound is absorbed and extensively metabolized, while the unabsorbed fraction is excreted unchanged in the feces. nih.govahajournals.org The absorbed drug is largely excreted in the urine within 24-48 hours. drugbank.comahajournals.org Research has shown that the major urinary metabolite is the O-sulfate conjugate of α-methyldopa. drugbank.com Other significant metabolites formed through the enzymatic pathways include 3-O-methyl-α-methyldopa (via catechol-O-methyltransferase), α-methyldopamine (via DOPA decarboxylase), and 3,4-dihydroxyphenylacetone. drugbank.comnih.gov

These tracer studies have been crucial for understanding that the compound is not just an inhibitor but a prodrug that is converted into pharmacologically active metabolites. drugbank.com The ability to follow the metabolic conversion of the parent compound into metabolites like α-methylnorepinephrine confirmed the "false neurotransmitter" hypothesis as its primary mechanism of action. biolife-publisher.itahajournals.org

Table 2: Major Urinary Metabolites of 14C-labelled L-α-methyldopa Identified in Human Studies. nih.gov

| Metabolite | Percentage of Administered Dose (Approximate Range) |

|---|---|

| Free and Conjugated α-methyldopa | 23% - 37% |

| 3-O-methyl-α-methyldopa (Free and Conjugated) | ~4% |

| Total Amines (α-methyldopamine and 3-O-methyl-α-methyldopamine) | ~6% |

| Ketones (mainly 3,4-dihydroxyphenylacetone) | ~3% |

Analytical and Characterization Methodologies for 3 Hydroxy Alpha Methyl Dl Tyrosine in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-Hydroxy-alpha-methyl-DL-tyrosine, enabling the separation of this compound from complex mixtures and the quantification of its different forms.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantiomeric separation and purity assessment of amino acids and their derivatives. yakhak.orgresearchgate.netsigmaaldrich.commst.eduresearchgate.net For chiral compounds like this compound, separating the D- and L-enantiomers is often crucial. This is typically achieved using chiral stationary phases (CSPs). yakhak.orgsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated high efficiency in resolving chiral amines and α-amino acid esters. yakhak.org The separation is influenced by the specific CSP, the mobile phase composition (commonly mixtures of hexane (B92381) and 2-propanol), and the analyte's derivatization. yakhak.org

Another approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, like an octadecylsilane (B103800) (ODS) column. researchgate.net For instance, racemic metyrosine (B1676540) has been successfully resolved after derivatization with 2, 3, 4, 6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT). researchgate.net

Method validation according to International Council for Harmonisation (ICH) guidelines is a critical step to ensure the reliability of HPLC methods for purity assessment. yakhak.orgacs.org This includes evaluating parameters such as linearity, accuracy, precision (repeatability and intermediate precision), and the limits of detection (LOD) and quantification (LOQ). acs.org

Table 1: HPLC Method Parameters for Amino Acid Analysis

| Parameter | Optimized Condition |

|---|---|

| Run Time | 25 minutes acs.org |

| Derivatization | Not required for this method acs.org |

| Validation | Performed according to ICH guidelines acs.org |

| Precision (RSD) | 0.28% to 1.92% acs.org |

| Mean Recoveries | 98.91% to 100.77% acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the simultaneous measurement of various amino acids and their metabolites in biological samples like human urine. nih.gov For GC-MS analysis, analytes are typically derivatized to increase their volatility. A common derivatization process involves esterification followed by amidation. nih.gov For example, a method was developed using 2 M HCl in methanol (B129727) for esterification and pentafluoropropionic anhydride (B1165640) in ethyl acetate (B1210297) for amidation. nih.gov

The resulting derivatives are then separated on the GC column and detected by the mass spectrometer. nih.gov Negative-ion chemical ionization (NICI) is a frequently used ionization mode. nih.gov Quantification can be performed in the selected-ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov This technique allows for the discrimination between isomeric forms of metabolites, such as Nε-methyl-lysine and Nα-methyl-lysine, based on their mass spectra. nih.gov

Spectroscopic and Imaging Techniques in Metabolic Studies

Spectroscopic and imaging techniques provide deeper insights into the structural and metabolic aspects of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation relevant to metabolic research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive tool for the structural elucidation of complex biological molecules. nih.gov In the context of metabolic research, ¹H-NMR based metabolomics can identify and quantify a wide range of endogenous metabolites in biological samples such as serum. nih.gov This technique is instrumental in understanding the metabolic perturbations that occur in various physiological and pathological states. nih.gov For instance, ¹H-NMR has been used to identify potential serum biomarkers in disease models by analyzing the changes in metabolic profiles. nih.gov While specific ¹H-NMR data for this compound is available, its application in broad metabolic screening provides a powerful approach to understanding its metabolic fate and impact. chemicalbook.com

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) with Labeled Analogs

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive in vivo imaging techniques that utilize radiolabeled analogs to trace metabolic pathways. nih.gov For amino acid imaging, derivatives of tyrosine can be labeled with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F). nih.gov

One such labeled analog is O-(2-[¹⁸F]fluoroethyl)-alpha-methyltyrosine (FEMT). nih.gov The synthesis and radiolabeling of these tracers are crucial steps. For example, new ¹⁸F-labeled fluoroalkyl tyrosine derivatives have been synthesized and radiofluorinated with varying yields. nih.gov In vitro studies in human cancer cell lines are often conducted to evaluate the cellular uptake of these new tracers, comparing them to established imaging agents like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET). nih.gov These studies are vital for developing potential new PET imaging agents for diagnostic purposes in fields like oncology. nih.gov

Electrochemical Detection Methods for Neurotransmitter Metabolites

Electrochemical detection methods offer significant advantages for the analysis of neurotransmitter metabolites, including high sensitivity, fast response times, and the potential for miniaturization. nih.gov Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the electrochemical behavior of these compounds. nih.govabechem.com

The development of novel electrode materials is a key area of research to enhance the selectivity and sensitivity of detection. For example, nanocomposites such as AuPdCu-rGO-MWCNTs have been used to fabricate electrochemical sensors for the simultaneous determination of dopamine (B1211576), acetaminophen, and tryptophan. abechem.com These sensors can exhibit low detection limits, often in the nanomolar range, and can be applied to the analysis of real biological samples like urine and blood plasma. abechem.com While direct electrochemical detection of this compound is not extensively detailed in the provided context, the methods developed for structurally similar neurotransmitter metabolites are highly relevant and adaptable. The principle relies on the electroactive nature of these molecules, allowing for their oxidation or reduction at an electrode surface, which generates a measurable current proportional to their concentration. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxy-O-methyl-L-tyrosine |

| 4-O-methyl-L-dopa |

| Acetaminophen |

| Dopamine |

| Levodopa |

| Metyrosine |

| O-(2-[18F]fluoroethyl)-alpha-methyltyrosine (FEMT) |

| O-(2-[18F]fluoroethyl)-L-tyrosine (FET) |

| Tryptophan |

Perspectives on Future Research and Unexplored Avenues for 3 Hydroxy Alpha Methyl Dl Tyrosine

Development of Novel Analogs and Derivatives for Enhanced Specificity

The development of new analogs and derivatives of 3-Hydroxy-alpha-methyl-DL-tyrosine holds significant promise for achieving greater specificity and efficacy in targeting biological pathways. chemimpex.com By systematically modifying the core structure of the molecule, researchers can aim to enhance its interaction with specific enzymes or receptors, potentially leading to a reduction in off-target effects.

One avenue of exploration involves the synthesis of analogs with altered pharmacokinetic profiles, aiming for improved absorption, distribution, metabolism, and excretion (ADME) properties. This could lead to compounds with a more favorable therapeutic window. Furthermore, the creation of derivatives with altered functional groups could modulate their binding affinity and selectivity for tyrosine hydroxylase, the primary target of α-methyl-p-tyrosine. wikipedia.orgnih.gov For instance, the addition of fluorinated groups has been shown to significantly affect the biophysical properties of similar molecules. nih.gov

The synthesis of these novel compounds would be guided by structure-activity relationship (SAR) studies. These studies systematically evaluate how changes in the molecular structure affect the biological activity of the compound, providing crucial insights for rational drug design. The ultimate goal is to develop second-generation compounds with superior therapeutic profiles compared to the parent molecule.

Advanced Computational Modeling of this compound Interactions

Advanced computational modeling techniques offer a powerful lens through which to examine the interactions of this compound at the molecular level. Molecular docking simulations, for example, can predict the binding orientation and affinity of the compound with its target proteins, such as tyrosine hydroxylase. This in silico approach can help to elucidate the key amino acid residues involved in the binding process and provide a rationale for the compound's inhibitory activity.

Beyond static docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the compound-protein interaction over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a deeper understanding of the mechanism of action. Such computational studies can guide the design of new analogs with improved binding characteristics, as predicted by the models.

Furthermore, quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the physicochemical properties of a series of analogs with their biological activities. This can help to identify the key molecular descriptors that govern the compound's efficacy and can be used to predict the activity of yet-to-be-synthesized derivatives.

Integration with Multi-omics Approaches for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is crucial to move beyond a single-target perspective and embrace a systems-level approach. nih.gov The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and physiological responses to the compound. nih.govfrontlinegenomics.com

For instance, transcriptomics can reveal changes in gene expression profiles following treatment with the compound, identifying entire pathways that are modulated. nih.gov Proteomics can then provide information on the corresponding changes in protein levels, while metabolomics can analyze the downstream effects on cellular metabolism. By combining these datasets, researchers can construct a more complete picture of the compound's mechanism of action and its impact on the entire biological system. nih.govfrontlinegenomics.com This integrated approach is particularly valuable for identifying potential off-target effects and for discovering novel therapeutic applications for the compound and its derivatives. techscience.com

Exploration of Stereoisomeric Effects in Complex Biological Systems

This compound exists as a racemic mixture, meaning it is composed of equal amounts of two stereoisomers (enantiomers) that are mirror images of each other. wikipedia.org It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. Therefore, a critical area for future research is the detailed investigation of the individual stereoisomers of this compound.

Future studies should focus on the chiral separation of the racemic mixture to isolate the pure enantiomers. Subsequently, the biological activity of each isomer should be independently evaluated in various in vitro and in vivo models. This will allow for a direct comparison of their potency, selectivity, and potential for off-target effects. It is possible that one enantiomer is significantly more active or has a more favorable safety profile than the other. chemicalbook.com

Understanding the stereoisomeric effects is not only crucial for optimizing the therapeutic potential of this compound but also for providing a deeper understanding of the stereoselectivity of its biological targets. This knowledge can then be applied to the design of new, more specific, and potentially more effective chiral drugs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxy-alpha-methyl-DL-tyrosine in laboratory settings?

- Methodological Answer : The synthesis of this compound can be approached via alkylation or etherification reactions, similar to methods used for thyroxine analogs. For example, potassium carbonate-mediated condensation of halides with tyrosine derivatives in aprotic solvents (e.g., 2-butanone) has been effective for structurally related compounds . However, specific protocols for this compound require optimization due to steric effects from the α-methyl group. Batch-specific purity validation using HPLC or NMR is critical, as residual solvents or intermediates may affect downstream applications .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer : While direct stability data for this compound is limited, best practices for tyrosine analogs suggest storage at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation . Aqueous solutions should be prepared fresh daily, with residual organic solvents (e.g., DMSO) minimized to <0.1% to avoid confounding biological assays .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms structural integrity, particularly the α-methyl and hydroxyl groups. Mass spectrometry (HRMS) can resolve molecular weight discrepancies caused by isotopic impurities .

Advanced Research Questions

Q. How does the introduction of a methyl group at the alpha position affect the compound's interaction with enzymatic systems compared to non-methylated analogs?

- Methodological Answer : The α-methyl group introduces steric hindrance, potentially altering binding kinetics with enzymes like tyrosine hydroxylase or decarboxylase. Competitive inhibition assays using fluorogenic substrates or radiolabeled tracers (e.g., 14C-labeled tyrosine) can quantify these effects. Comparative studies with DL-DOPA or DL-m-Tyrosine (CAS 775-06-4) are advisable to isolate methyl-specific impacts .

Q. Are there known contradictions in the biological activity data of this compound derivatives, and how can these be resolved?

- Methodological Answer : Contradictions may arise from variable assay conditions (e.g., pH, microbial contamination). For example, soil microbial communities can metabolize phenolic derivatives, confounding allelopathy studies . To mitigate this, include sterile controls and use isotopic tracing (e.g., 13C-labeled compound) to track metabolic pathways. Structural analogs with modified hydroxylation patterns (e.g., 3-Bromo-DL-tyrosine, CAS 54788-30-6) can also clarify structure-activity relationships .

Q. What strategies are effective for resolving low aqueous solubility of this compound in in vitro assays?

- Methodological Answer : Co-solvents like β-cyclodextrin or PEG-400 can enhance solubility without denaturing proteins. For cell-based assays, gradual dilution of a DMSO stock into buffered media (final DMSO ≤0.5%) is recommended. Dynamic light scattering (DLS) should monitor aggregation, while parallel artificial membrane permeability assays (PAMPA) assess passive diffusion .

Safety and Compliance

Q. What safety precautions are advised for handling this compound given limited toxicity data?

- Methodological Answer : Default to OSHA Hazard Communication Standard (29 CFR 1910.1200) for phenolic compounds: use nitrile gloves, lab coats, and eye protection. In case of skin contact, wash immediately with 10% ethanol-water solution to solubilize residues, followed by soap and water . Fume hoods are mandatory for dry powder handling to avoid inhalation .

Data Analysis and Interpretation

Q. How can researchers distinguish between stereoisomeric impurities in this compound batches?

- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a polar mobile phase (e.g., hexane:isopropanol, 90:10) resolves enantiomers. Circular dichroism (CD) spectroscopy further validates optical purity. Batch-to-batch variability should be reported as a standard deviation in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |